molecular formula C6H9N3 B1357133 2-Hydrazino-4-methylpyridine CAS No. 4931-00-4

2-Hydrazino-4-methylpyridine

Cat. No. B1357133
CAS RN: 4931-00-4
M. Wt: 123.16 g/mol
InChI Key: FNFPJUDYICAQSZ-UHFFFAOYSA-N
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Description

2-Hydrazino-4-methylpyridine is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 g/mol . The compound is also known by other names such as 2-hydrazinyl-4-methylpyridine and (4-methylpyridin-2-yl)hydrazine .


Synthesis Analysis

The synthesis of 2-Hydrazino-4-methylpyridine has been explored in various studies. For instance, a derivatization reagent, 2-hydrazino-1-methylpyridine, was developed for the liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) of oxosteroids . Another study reported the synthesis of 2-hydrazinylpyridine-3,5-dicarbonitriles from the replacement of the halogen atom in 2 by hydrazine .


Molecular Structure Analysis

The molecular structure of 2-Hydrazino-4-methylpyridine includes a pyridine ring with a methyl group at the 4th position and a hydrazine group at the 2nd position . The InChI representation of the molecule is InChI=1S/C6H9N3/c1-5-2-3-8-6(4-5)9-7/h2-4H,7H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

2-Hydrazino-4-methylpyridine has a molecular weight of 123.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 123.079647300 g/mol . The topological polar surface area is 50.9 Ų .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Hydrazino-4-methylpyridine is utilized in the synthesis of various heterocyclic compounds. For example, it is used in the formation of 4-amino-1H-furo[3,4-c]pyridines and pyrazolo[3,4-b]pyridine through acid hydrolysis of derivatives obtained by amination or hydrazination (Arustamova & Piven, 2013). Also, it has been involved in the synthesis of bisheterocycles like 1H-3-aminoimidazo[4,5-b]pyridine-2-thione and 8-amino-3-thio-sym-triazolino[4,3-a]pyridine (Mokrushina, Postovskii, & Kotovskaya, 1977).

Analytical Applications in Mass Spectrometry

This compound is notably used as a derivatization reagent in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) for the analysis of oxosteroids. It significantly enhances sensitivity, allowing for the detection of steroids in biological samples at very low concentrations (Higashi, Yamauchi, & Shimada, 2005).

Future Directions

Pyridine derivatives, including 2-Hydrazino-4-methylpyridine, are of special interest in the field of medicinal chemistry . Their unique heteroaromatic functional role, easy conversion into different functional derivatives, profound effect on pharmacological activity, and application as pharmacophores make them promising candidates for the development of novel antibiotics and drugs . This suggests a promising future direction for the research and development of 2-Hydrazino-4-methylpyridine and related compounds.

properties

IUPAC Name

(4-methylpyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-2-3-8-6(4-5)9-7/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFPJUDYICAQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483169
Record name 2-hydrazino-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-4-methylpyridine

CAS RN

4931-00-4
Record name 2-hydrazino-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinyl-4-methylpyridine
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Synthesis routes and methods I

Procedure details

3.33 g (30.0 mmol) 2-fluoro-4-methylpyridine are initially introduced into 40 ml 2-ethoxyethanol, 14.6 ml (15.0 g, 300 mmol) hydrazine hydrate are added to the solution and the mixture is stirred at the boiling point (150° C. bath temperature) for 16 h. Thereafter, the reaction solution is concentrated on a rotary evaporator, the residue is added to 100 ml water and the mixture is extracted with ethyl acetate (three times with 100 ml each time). The combined organic phases are dried over sodium sulfate, filtered and concentrated. The residue obtained is dried in vacuo.
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40 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Chloro-4-methylpyridine (3.43 mL, 39.19 mmol) and hydrazine hydrate (19.07 mL, 391.9 mmol) were suspended together in a flask and heated to 150° C. for 72 hours. The mixture was concentrated in vacuo to an oil. The oil was taken up in EtOAc and the resulting solid was removed by vacuum filtration. The organic filtrate was washed with 40% aqueous NaOH (2×50 mL) and dried over Na2SO4, filtered and concentrated to provide the desired product (2.42 g, 54%) as a white solid.
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3.43 mL
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19.07 mL
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54%

Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RG Micetich - Pyridine and Its Derivatives, Volume 14, Part 2 …, 2009 - books.google.com
… The reaction of 4-methylpyridine with sodium hydrazide to form 2-hydrazino4-methylpyridine (V-118)(349) probably proceeds by a similar route. The …
Number of citations: 2 books.google.com
A Lozano-Soria, U Picciotti, F Lopez-Moya… - Insects, 2020 - mdpi.com
Simple Summary Banana cultivation is crucial in all the tropical countries of the world. Banana weevil (Cosmopolites sordidus) is a coleoptera whose larvae feed on the corm of the …
Number of citations: 44 www.mdpi.com
S Kasman - 1955 - escholarship.mcgill.ca
… The analysis of the salt (XCVIII) agreed with that of 1,2-dihydro-l-ethyl-2-hydrazino-4-methylpyridine mercuric chloride. The assumed sequence of rea.ctions leading to its formation i8 gi.…
Number of citations: 2 escholarship.mcgill.ca

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